Rubradirin

Antibacterial MRSA MIC

Rubradirin (CAS 11031-38-2) is a strategically differentiated ansamycin antibiotic for procurement. Unlike standard ansamycins that inhibit RNA polymerase, it uniquely targets ribosomal peptide chain initiation, making it an essential tool for studying bacterial translation. Its well-characterized biosynthetic gene cluster enables combinatorial biosynthesis of novel analogs. With documented in vitro activity against MRSA and a history of investigation for treating drug-resistant staphylococcal infections, this compound is a critical reference standard for preclinical antibiotic development programs. Secure your supply of this high-purity, mechanistically distinct antibiotic to advance your antibacterial research.

Molecular Formula C48H46N4O20
Molecular Weight 998.9 g/mol
CAS No. 11031-38-2
Cat. No. B610594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubradirin
CAS11031-38-2
SynonymsRubradirin; 
Molecular FormulaC48H46N4O20
Molecular Weight998.9 g/mol
Structural Identifiers
SMILESCC1C=C(C(=O)C2=C(C(=CC3=C2C(=O)C4=C(C3=O)NCC(O4)(C(=O)C(C1OC(=O)C5=C(C(=CC(=N5)C(=O)NC6=C(C7=C(C=C(C=C7)OC)OC6=O)O)OC8CC(C(C(O8)C)OC)(C)[N+](=O)[O-])O)O)C)C)O)C
InChIInChI=1S/C48H46N4O20/c1-17-11-19(3)40(39(59)42(60)48(6)16-49-30-36(56)23-12-18(2)34(54)29(33(17)53)28(23)38(58)41(30)72-48)71-46(63)32-37(57)26(69-27-15-47(5,52(64)65)43(67-8)20(4)68-27)14-24(50-32)44(61)51-31-35(55)22-10-9-21(66-7)13-25(22)70-45(31)62/h9-14,19-20,27,39-40,43,49,54-55,57,59H,15-16H2,1-8H3,(H,51,61)/b17-11-/t19-,20+,27+,39-,40+,43-,47-,48-/m0/s1
InChIKeyGBZJIWQNTNUYGZ-AWTICQJKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rubradirin (CAS 11031-38-2): An Ansamycin Antibiotic with a Unique Mode of Action for Scientific Procurement


Rubradirin (CAS 11031-38-2), also known as rubradirin A, is an ansamycin-class antibiotic produced by *Streptomyces achromogenes* var. *rubradiris* NRRL 3061 [1]. It is characterized by a complex chemical structure comprising four distinct moieties: rubransarol, 3-amino-4-hydroxycoumarin, dihydroxydipicolinic acid, and a 2,6-dideoxynitrosugar [2]. Unlike most ansamycins, which inhibit bacterial RNA polymerase, rubradirin acts as a selective inhibitor of initiation factor-dependent peptide chain initiation on the bacterial ribosome [3].

Why Rubradirin Cannot Be Substituted by Generic Ansamycins or Structural Analogs


Direct substitution of rubradirin with other ansamycins (e.g., rifampicin) or its own aglycone is not scientifically valid due to a fundamental divergence in their primary molecular targets [1]. While the ansamycin class is predominantly known for inhibiting bacterial RNA polymerase, rubradirin uniquely targets the ribosomal peptide chain initiation process [2]. This mechanistic divergence is further compounded by significant potency differences among rubradirin complex members; for instance, rubradirin B exhibits a qualitatively similar spectrum but is quantitatively less active, and rubradirin C displays a distinct organism specificity [3].

Quantitative Differentiation of Rubradirin: Head-to-Head Evidence for Scientific Selection


Potency Benchmark: Rubradirin Exhibits Low Nanomolar Antibacterial Activity Against S. aureus

Rubradirin demonstrates a minimum inhibitory concentration (MIC) of 125 nM (equivalent to 0.125 µg/mL) against *Staphylococcus aureus* [1]. In contrast, the closely related analog rubradirin B is documented as having an antibacterial spectrum similar to that of rubradirin but is 'less active' [2]. This difference in potency is a critical differentiator for applications requiring high potency.

Antibacterial MRSA MIC

Mechanistic Divergence from the Ansamycin Class: Ribosome vs. RNA Polymerase Inhibition

Rubradirin inhibits ribosomal functions related to the peptide chain initiation process and does not inhibit *Escherichia coli* RNA polymerase (RNAP) [1]. In stark contrast, its aglycone, derived by removal of the sugar moiety, retains only moderate ribosomal inhibitory activity but acts as an 'extremely potent' inhibitor of RNAP [1]. This represents a complete switch in the primary target.

Mechanism of Action Ansamycin RNA Polymerase

Narrower Spectrum Differentiation: Rubradirin C Lacks MRSA Activity

Rubradirin is documented as active against methicillin-resistant *Staphylococcus* (MRSA) [1]. The related compound rubradirin C, however, has a distinct spectrum of activity; it is reported to inhibit *Streptococcus pyogenes* and *Bacillus cereus*, with no mention of activity against staphylococci or MRSA in its original characterization [2].

MRSA Spectrum of Activity Rubradirin C

Strategic Application Scenarios for Rubradirin (CAS 11031-38-2) in Research and Development


Investigation of Ribosomal Peptide Chain Initiation

Leveraging its unique mechanism as a selective inhibitor of initiation factor-dependent peptide-chain initiation [1], rubradirin serves as a valuable chemical probe for studying the initiation phase of bacterial protein synthesis. Its distinct target profile, in contrast to other ribosomal inhibitors, allows researchers to dissect specific steps in translation without perturbing RNA polymerase function [2].

Combinatorial Biosynthesis and Genetic Engineering

The well-characterized biosynthetic gene cluster of rubradirin, spanning 105.6 kb with 58 ORFs, provides a robust platform for combinatorial biosynthesis [1]. The identification of unique enzymes like the bifunctional RubC1 (with aminocoumarin acyl ligase and tyrosine-activating domains) offers specific genetic tools for generating novel ansamycin analogs with potentially improved properties [2].

Pre-Clinical Validation for Methicillin-Resistant Staphylococcal (MRSA) Infections

Rubradirin's documented in vitro activity against MRSA [1] and its explicit prior investigation for treating rubradirin-sensitive, methicillin-resistant staphylococcal infections in humans and animals [2] position it as a reference compound for pre-clinical antibiotic development programs targeting multidrug-resistant gram-positive pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rubradirin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.